3-Fluoro-5-(propan-2-yloxy)benzoic acid
Overview
Description
3-Fluoro-5-(propan-2-yloxy)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a fluorine atom at the 3-position and a propan-2-yloxy group at the 5-position of the benzoic acid core. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.
Scientific Research Applications
Crystallographic and Electronic Structure Studies
Research on benzoic acid derivatives, including those similar to 3-Fluoro-5-(propan-2-yloxy)benzoic acid, focuses on understanding their crystallographic structure and electronic properties. For instance, a study on various benzoic acid derivatives using X-ray powder diffraction and DFT optimized molecular geometries revealed insights into the nature of intermolecular interactions, the role of hydrogen and halogen bonds in assembling molecules into a supramolecular framework, and the impact of different substituents on the electronic structure of the compounds. Such research aids in the design of materials with desired properties for various applications, highlighting the significance of structural and electronic analysis in developing new benzoic acid-based compounds (Pramanik, Dey, & Mukherjee, 2019).
Synthesis and Magnetic Properties
Another facet of research involving benzoic acid derivatives is the synthesis of new compounds and exploration of their magnetic properties. A study involving the solvothermal assembly of Co(OAc)2·4H2O with 5-fluoro-2-hydroxy-benzoic acid led to the creation of a new linear trinuclear cobalt cluster. This cluster demonstrated antiferromagnetic coupling interactions between adjacent Co(II) ions, marking the first instance of 5-fluoro-2-hydroxy-benzoic acid participating in transferring magnetic interaction. Such findings open new avenues in the design and application of metal-organic frameworks and magnetic materials for technology and research purposes (Li, Wang, Zhang, Zhang, & Chen, 2014).
Fluorescence Probes for Reactive Oxygen Species Detection
In the realm of biological and chemical applications, derivatives of benzoic acid are being used to develop novel fluorescence probes. These probes are capable of selectively detecting highly reactive oxygen species (hROS), such as hydroxyl radicals and peroxidase intermediates. Innovations in this area have led to the synthesis of compounds that, upon reacting with hROS, exhibit strong fluorescence, allowing for the specific detection of these species in various biological contexts. Such advancements provide valuable tools for studying the roles of reactive oxygen species in biology and medicine (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Synthesis and Application of Fluorinated Naphthoic Acids
Exploring the synthesis and potential applications of fluorinated versions of naphthoic acids, which are structurally similar to benzoic acid derivatives, provides insights into their utility in pharmaceuticals and material science. Research detailing viable syntheses of mono- and difluorinated naphthoic acids showcases the importance of these compounds in developing biologically active molecules. Such studies not only enhance our understanding of fluorinated aromatic compounds but also contribute to the advancement of organic synthesis methodologies and their applications in creating new drugs and materials (Tagat, McCombie, Nazareno, Boyle, Kozlowski, Chackalamannil, Josien, Wang, & Zhou, 2002).
Safety and Hazards
3-Fluoro-5-(propan-2-yloxy)benzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(propan-2-yloxy)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(propan-2-yloxy)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The
Properties
IUPAC Name |
3-fluoro-5-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISGXTRJTFOPAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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